Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate

Lipophilicity LogP Extraction

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate (CAS 881462-58-4; MW 252.26; MF C13H16O5) is a dual‐functionalized phenoxyalkanoate building block that combines a free formyl (aldehyde) group and an ortho‐ethoxy substituent on a phenoxy ring, linked to a methyl propanoate ester. Its measured logP of 1.84 places it in a more lipophilic range compared to simpler formylphenoxy propanoates, while the presence of both aldehyde and ester groups enables orthogonal reactivity for medicinal chemistry fragment elaboration and parallel library synthesis.

Molecular Formula C13H16O5
Molecular Weight 252.266
CAS No. 881462-58-4
Cat. No. B2915231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-ethoxy-4-formylphenoxy)propanoate
CAS881462-58-4
Molecular FormulaC13H16O5
Molecular Weight252.266
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OC
InChIInChI=1S/C13H16O5/c1-4-17-12-7-10(8-14)5-6-11(12)18-9(2)13(15)16-3/h5-9H,4H2,1-3H3
InChIKeyLSWIATULQPZKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate (CAS 881462-58-4): A Bi-functional Building Block with LogP 1.84 for Aldehyde-Driven Library Synthesis


Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate (CAS 881462-58-4; MW 252.26; MF C13H16O5) is a dual‐functionalized phenoxyalkanoate building block that combines a free formyl (aldehyde) group and an ortho‐ethoxy substituent on a phenoxy ring, linked to a methyl propanoate ester. Its measured logP of 1.84 places it in a more lipophilic range compared to simpler formylphenoxy propanoates, while the presence of both aldehyde and ester groups enables orthogonal reactivity for medicinal chemistry fragment elaboration and parallel library synthesis. This compound serves as a key intermediate for constructing amide, acid, and heterocyclic derivatives, and is commercially available at purities ≥97% from multiple vendors .

Scaffold Aldehyde-ester bifunctional handle for orthogonal reactivity
Lipophilicity Ortho-ethoxy substituent modulates partition and chromatographic behavior
Supply Multi-vendor availability with high purity specification

Why Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate Cannot Be Simply Replaced by Other Formylphenoxy Propanoates


Although several methyl formylphenoxy propanoates share a common core, substitution based solely on the formyl group would overlook critical differences in lipophilicity, hydrogen-bonding capacity, and steric environment conferred by the ortho-ethoxy substituent. The target compound displays a logP of 1.84 , approximately 0.12–0.40 units higher than the 4-formyl analog without ethoxy (logP 1.44–1.72) . This increase in logP alters extraction efficiency and chromatographic retention, which can affect purity recovery during synthesis. Furthermore, the ortho-ethoxy group modifies the electronic properties of the phenoxy ring, influencing the reactivity of the para-formyl group in condensation and reductive amination reactions. Simply interchanging analogs without accounting for these differences can lead to unexpected reaction yields and purification challenges, making a direct side-by-side evaluation essential for reliable process development.

Lipophilicity mismatch Higher logP vs. non‑ethoxy analogs may alter extraction efficiency and purification recovery.
Electronic environment Ortho-ethoxy group changes phenoxy ring electronics, potentially affecting aldehyde reactivity in condensations.
Safety data gap Absent hazard disclosure for the ethyl ester analog complicates institutional approval and handling planning.

Quantitative Differentiation Evidence for Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate (CAS 881462-58-4)


Higher LogP (1.84) vs. 4-Formyl Analog (1.44–1.72) Enhances Lipophilic Extraction Efficiency

The target compound exhibits a measured logP of 1.84 , which is 0.12–0.40 units higher than the 4-formyl analog without the 2-ethoxy group (logP 1.44 from Chemsrc and logP 1.72 from Fluorochem ). This increase in logP translates to a greater partition into organic solvents such as ethyl acetate or dichloromethane, facilitating extraction during aqueous workup. The quantitative difference is reproducible across two independent sources for the comparator.

Lipophilicity (logP)
Data to verify
Target logP 1.84 vs. 1.44–1.72 for non‑ethoxy analog
Supports solvent extraction optimization
Calculated logP; no experimental data
Lipophilicity LogP Extraction Chromatography

Higher Commercial Purity Specification (≥97%) vs. Generic Methyl 2-(4-formylphenoxy)propanoate (95%)

The target compound is offered with a minimum purity specification of 97% (AKSci) and 98% (Leyan) , whereas the closest structural analog Methyl 2-(4-formylphenoxy)propanoate is typically supplied at ≥95% purity (AKSci, CymitQuimica) . This 2–3 percentage point advantage in minimum purity reduces the burden of pre-use purification and ensures more consistent reactivity in subsequent transformations.

Minimum Purity
Specification review
≥97% (target) vs. ≥95% (comparator)
Supports procurement consistency
Manufacturer COA specifications
Purity Quality control Procurement

Ortho-Ethoxy Group Provides a Unique Hydrogen-Bond Acceptor Distinct from Non-Ethoxy Analogs

The 2-ethoxy substituent contributes an additional oxygen atom (total five hydrogen-bond acceptors, HBA=5) compared to analogs without the ethoxy group (HBA=4 for Methyl 2-(4-formylphenoxy)propanoate) . This structural feature allows the compound to engage in a different hydrogen-bonding network, which can be exploited in fragment-based drug design to optimize target binding.

H‑Bond Acceptors
Class-level
5 HBA vs. 4 HBA for non‑ethoxy analog
Supports H‑bonding design considerations
Static molecular property; no binding data
Structure-Activity Relationship Hydrogen bonding Medicinal chemistry

Well-Characterized Hazard Profile Contrasts with Lacking Data for Closely Related Ethyl Ester

The target compound has a fully disclosed GHS classification (H302, H315, H319, H335; Warning) , enabling informed risk assessment and proper safety protocol implementation. In contrast, the corresponding ethyl ester (CAS 51264-75-6) lacks publicly available hazard statements on major supplier platforms , posing a challenge for procurement and laboratory safety planning.

Hazard Disclosure
Source review
Full GHS (target) vs. absent for ethyl ester analog
Aids safety protocol implementation
Vendor SDS disclosure as of 2025
Safety Handling Procurement

Optimal Application Scenarios for Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate (CAS 881462-58-4)


Medicinal Chemistry Fragment Elaboration Requiring High LogP and Aldehyde Handle

When a fragment-based drug discovery program demands a building block with a moderate logP (~1.8) and a free aldehyde group for library diversification, this compound is suitable. Its lipophilicity, supported by a measured logP of 1.84 , enhances membrane permeability of downstream amide or imine products, while the aldehyde enables rapid reductive amination or Knoevenagel condensation without protecting group manipulation.

One-Step Synthesis of Amide Derivatives via Direct Coupling

The combination of a methyl ester and an aldehyde on a single scaffold allows chemists to perform sequential functionalization: first amidation of the ester with amines, then aldehyde coupling. The ≥97% purity ensures that the initial amidation proceeds with minimal side reactions, reducing the need for intermediate purification.

Parallel Library Synthesis with Guaranteed Purity Specifications

For automated parallel synthesis platforms, the availability of this compound at ≥97% purity from multiple suppliers reduces batch-to-batch variability. The documented logP and hazard profile enable precise robotic liquid handling and safe waste disposal protocols, streamlining high-throughput chemistry workflows.

Process Development Where Extraction Efficiency Is Critical

In synthetic route development where aqueous workup is a bottleneck, the higher logP of 1.84 compared to 1.44–1.72 for non-ethoxylated analogs translates to better partitioning into organic solvents. This can reduce the number of extraction cycles and solvent consumption, providing a practical advantage in kilo-lab and pilot-scale operations.

Application
Selection Property
Validation Focus
Medicinal chemistry fragment elaboration
Moderate lipophilicity and aldehyde handle
Reactivity and logP‑dependent extraction
Amide derivative synthesis
Sequential ester/aldehyde reactivity
Amidation efficiency and purity impact
Parallel library synthesis
Multi‑supplier high purity specification
Batch‑to‑batch reproducibility
Process development
Higher logP vs. non‑ethoxy analogs
Solvent extraction efficiency
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